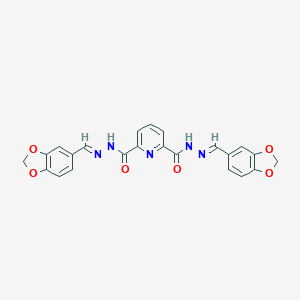
N'~2~,N'~6~-bis(1,3-benzodioxol-5-ylmethylene)-2,6-pyridinedicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~2~,N'~6~-bis(1,3-benzodioxol-5-ylmethylene)-2,6-pyridinedicarbohydrazide, commonly referred to as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains two benzodioxole rings and a pyridine ring. The compound has a molecular formula of C~24~H~18~N~4~O~6~ and a molecular weight of 478.42 g/mol.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, studies have shown that BDP can inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. BDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis. BDP has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the degradation of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BDP has also been shown to have antimicrobial activity against various bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BDP is its ease of synthesis. BDP can be synthesized through a simple and efficient method, which makes it readily available for research purposes. Another advantage of BDP is its broad range of potential applications. BDP has been shown to have anticancer, antiviral, and antimicrobial activities, as well as potential therapeutic applications for neurodegenerative diseases. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of BDP as an antimicrobial agent for the treatment of bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential applications in various fields.
Métodos De Síntesis
BDP can be synthesized through a simple and efficient method. The synthesis of BDP involves the reaction of 2,6-pyridinedicarboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is BDP. The purity of the product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
BDP has been studied extensively for its potential applications in various fields. One of the major applications of BDP is in the field of medicinal chemistry. BDP has been shown to exhibit anticancer, antiviral, and antimicrobial activities. BDP has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C23H17N5O6 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
2-N,6-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H17N5O6/c29-22(27-24-10-14-4-6-18-20(8-14)33-12-31-18)16-2-1-3-17(26-16)23(30)28-25-11-15-5-7-19-21(9-15)34-13-32-19/h1-11H,12-13H2,(H,27,29)(H,28,30)/b24-10+,25-11+ |
Clave InChI |
ROKIARIAWUNMLZ-JTZQCBLNSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=NC(=CC=C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=NC(=CC=C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)